ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8702537
InChI: InChI=1S/C18H19ClN6O2/c1-2-27-18(26)24-9-7-23(8-10-24)16-15-11-22-25(17(15)21-12-20-16)14-5-3-13(19)4-6-14/h3-6,11-12H,2,7-10H2,1H3
SMILES: CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Molecular Formula: C18H19ClN6O2
Molecular Weight: 386.8 g/mol

ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate

CAS No.:

VCID: VC8702537

Molecular Formula: C18H19ClN6O2

Molecular Weight: 386.8 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate -

Description

Ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a piperazine ring and an ethyl ester. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The presence of a 4-chlorophenyl group enhances its lipophilicity, which can influence its pharmacokinetic properties such as absorption and distribution in biological systems.

Synthesis and Characterization

The synthesis of ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. Common methods include the use of chlorination agents and subsequent reactions to form the desired piperazine derivative. The specific steps may vary based on the desired modifications and scale of production.

Biological Activity and Potential Applications

This compound is primarily studied for its role as a potential kinase inhibitor. Compounds with similar structures have been investigated for their efficacy against various cancer types by inhibiting key signaling pathways involved in cell proliferation and survival. The pyrazolo[3,4-d]pyrimidine framework is known for its ability to interact with ATP-binding sites on kinases, making it a valuable scaffold in drug discovery.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
Ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylateContains an oxo groupKinase inhibition
Ethyl 4-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]piperazine-1-carboxylateContains a sulfanyl groupPotential anti-cancer activity
Ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-5-yl)thio)acetyl)piperazine-1-carboxylateThioether modificationSimilar kinase inhibition

These compounds demonstrate variations in substituents that can significantly affect their biological activity and pharmacological profiles.

Research Findings and Future Directions

Research on ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate focuses on its binding affinity to various kinases and other protein targets. Techniques such as surface plasmon resonance and molecular docking simulations are used to elucidate binding interactions and predict pharmacokinetic behavior in vivo. Understanding these interactions is crucial for optimizing the compound's therapeutic potential and minimizing off-target effects.

Future studies should aim to further modify the compound to enhance its efficacy and selectivity against specific biological targets. This could involve altering the substituents on the pyrazolo[3,4-d]pyrimidine core or modifying the piperazine ring to improve its pharmacokinetic properties.

Product Name ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate
Molecular Formula C18H19ClN6O2
Molecular Weight 386.8 g/mol
IUPAC Name ethyl 4-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate
Standard InChI InChI=1S/C18H19ClN6O2/c1-2-27-18(26)24-9-7-23(8-10-24)16-15-11-22-25(17(15)21-12-20-16)14-5-3-13(19)4-6-14/h3-6,11-12H,2,7-10H2,1H3
Standard InChIKey TYMCKRUXBLIHHR-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Canonical SMILES CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
PubChem Compound 1315610
Last Modified Apr 15 2024

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